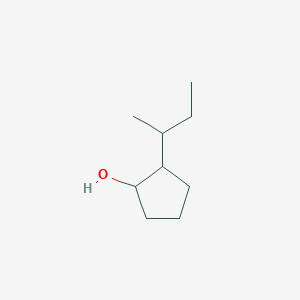
4,5-Diaminopyrene-2,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diaminopyrene-2,7-dicarbonitrile is an organic compound that belongs to the pyrene family. Pyrene derivatives are known for their unique electronic properties and are widely used in various fields such as organic electronics, photovoltaics, and as building blocks for more complex organic molecules. The compound’s structure consists of a pyrene core with amino groups at the 4 and 5 positions and nitrile groups at the 2 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diaminopyrene-2,7-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of pyrene to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The nitrile groups can be introduced through a cyanation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4,5-Diaminopyrene-2,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro-pyrene derivatives, while reduction of the nitrile groups can produce diamino-pyrene derivatives.
科学的研究の応用
4,5-Diaminopyrene-2,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives can be used as fluorescent probes for biological imaging.
Industry: Used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 4,5-diaminopyrene-2,7-dicarbonitrile exerts its effects is primarily through its electronic properties. The amino and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in imaging or participating in electron transfer processes in electronic devices.
類似化合物との比較
Pyrene-4,5,9,10-tetraone: Known for its high theoretical capacity in rechargeable batteries.
2,7-Diaminopyrene-4,5,9,10-tetraone: Used in covalent organic frameworks for energy storage applications.
Uniqueness: 4,5-Diaminopyrene-2,7-dicarbonitrile is unique due to the specific positioning of its amino and nitrile groups, which confer distinct electronic properties and reactivity compared to other pyrene derivatives. This makes it particularly valuable in applications requiring precise electronic characteristics.
特性
分子式 |
C18H10N4 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
4,5-diaminopyrene-2,7-dicarbonitrile |
InChI |
InChI=1S/C18H10N4/c19-7-9-3-11-1-2-12-4-10(8-20)6-14-16(12)15(11)13(5-9)17(21)18(14)22/h1-6H,21-22H2 |
InChIキー |
ROJPKDBVWJTNJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C(C=C41)C#N)C(=C3N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
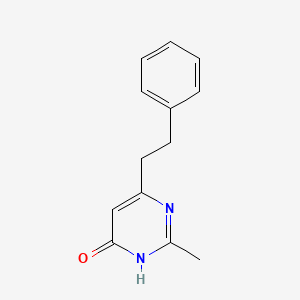
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
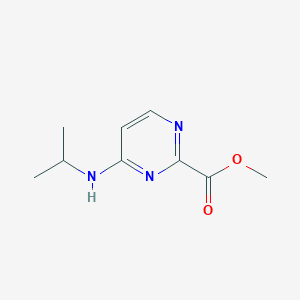

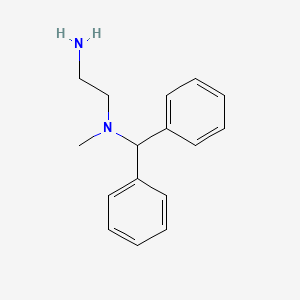
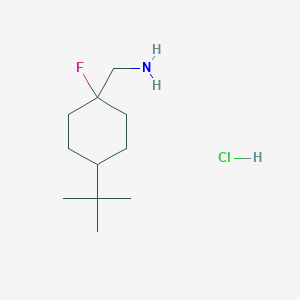

![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
